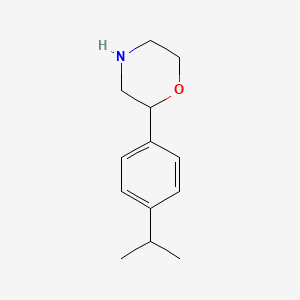

2-(4-Isopropylphenyl)morpholine

Description

Significance of Morpholine (B109124) Derivatives in Organic Synthesis and Heterocyclic Chemistry

The morpholine ring is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. nih.govfigshare.commdpi.com Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com In organic synthesis, morpholine and its derivatives serve as valuable intermediates and catalysts. organic-chemistry.org The secondary amine functionality allows for a wide range of chemical transformations, while the ether oxygen can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of reactions. researchgate.net The synthesis of substituted morpholines is an active area of research, with numerous methods developed for their construction, including photocatalytic diastereoselective annulation strategies. nih.govfigshare.com

Contextualization of the Isopropylphenyl Moiety within Morpholine-Based Architectures

The attachment of an isopropylphenyl group at the 2-position of the morpholine ring introduces a bulky, lipophilic substituent. The isopropyl group, a common motif in medicinal chemistry, can enhance binding to biological targets through hydrophobic interactions. chemicalbook.com The phenyl ring provides a platform for further functionalization and can engage in π-stacking interactions. The combination of the morpholine scaffold with the isopropylphenyl moiety creates a molecule with a distinct three-dimensional structure and a balance of hydrophilic and lipophilic regions, which can be advantageous for biological applications. The synthesis of such 2-aryl morpholines can be achieved through various methods, including the reaction of ω-acetoxyacetophenones with secondary aminoethanols. researchgate.net

Research Gaps and Future Directions in 2-(4-Isopropylphenyl)morpholine Studies

While the broader class of morpholine derivatives has been extensively studied, specific research on this compound is not widely documented in publicly available literature. This represents a significant research gap. Future investigations could focus on several key areas:

Development of stereoselective synthetic routes: Devising efficient and highly stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-2-(4-isopropylphenyl)morpholine would be crucial for evaluating their individual biological activities. acs.org

Comprehensive biological screening: A thorough investigation of the pharmacological profile of this compound and its derivatives is warranted. Given the prevalence of the morpholine scaffold in CNS-active drugs, exploring its potential in this area could be particularly fruitful.

Detailed conformational analysis: In-depth computational and experimental studies on the conformational preferences of this compound would provide valuable insights into its structure-activity relationships. nih.gov

Exploration of novel applications: Investigating the potential of this compound in areas beyond pharmaceuticals, such as in materials science or as a ligand in catalysis, could unveil new and valuable applications. The demand for morpholine derivatives in various industries, including agrochemicals and rubber manufacturing, continues to grow, suggesting a promising future for research in this area. researchgate.netopenpr.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)morpholine |

InChI |

InChI=1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-14-7-8-15-13/h3-6,10,13-14H,7-9H2,1-2H3 |

InChI Key |

CIMUGRNTBONRFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CNCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 2 4 Isopropylphenyl Morpholine and Analogues

Strategies for Morpholine (B109124) Ring Construction

Cyclization Reactions and Pathways

Intramolecular cyclization is a fundamental and widely used strategy for constructing the morpholine ring. These methods typically involve a ring-closing step from a pre-assembled open-chain precursor containing the necessary nitrogen, oxygen, and carbon atoms.

One prominent pathway begins with enantiomerically pure amino alcohols. nih.gov A key development in this area is the palladium-catalyzed intramolecular carboamination reaction of O-allyl ethanolamine (B43304) derivatives with aryl or alkenyl bromides. nih.gov This process generates cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov The synthesis of the necessary substrates often starts from N-protected amino alcohols, which are subjected to O-allylation, followed by deprotection and N-arylation to prepare them for the key Pd-catalyzed cyclization step. nih.gov

Another effective cyclization strategy involves the ring opening of activated small rings. For instance, activated aziridines can react with halogenated alcohols in an SN2-type ring-opening reaction. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring with high regio- and stereoselectivity. researchgate.net Similarly, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, catalyzed by a base, initiates a cascade sequence involving ring-opening and spontaneous ring-closure to yield morpholine hemiaminals. nih.govacs.org

More recent innovations include a redox-neutral protocol that converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which proceeds via a simple SN2 reaction followed by cyclization. organic-chemistry.org Additionally, copper-promoted oxyamination of alkenes provides a pathway to 2-aminomethyl morpholines. This method involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. nih.govnih.gov

Table 1: Selected Intramolecular Cyclization Strategies for Morpholine Synthesis

| Starting Material(s) | Key Reagents/Catalyst | Reaction Type | Ref |

|---|---|---|---|

| O-Allyl ethanolamine derivative, Aryl bromide | Pd(OAc)₂, P(2-furyl)₃ | Intramolecular Carboamination | nih.gov |

| Activated aziridine, Haloalcohol | Lewis Acid, Base | SN2 Ring Opening, Cyclization | researchgate.net |

| 2-Tosyl-1,2-oxazetidine, α-Formyl ester | K₂CO₃ | Ring-opening Cascade | nih.govacs.org |

| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | SN2 Alkylation, Cyclization | organic-chemistry.org |

| β-Hydroxy N-allylsulfonamide | Copper(II) 2-ethylhexanoate | Intramolecular Oxyamination | nih.govnih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all inputs, offer a highly efficient route to complex morpholine derivatives. acs.org These strategies are valued for their operational simplicity and ability to rapidly generate molecular diversity. thieme-connect.com

A notable example is the Ugi tetrazole multicomponent reaction. This approach, followed by a cyclization under basic conditions, provides a versatile de novo synthesis of substituted morpholines. thieme-connect.com The two-step, one-pot procedure is robust and tolerant to air and moisture, making it suitable for applications in medicinal chemistry for creating libraries of morpholine-based compounds. thieme-connect.com

Other MCRs have been developed for specific substitution patterns. A one-pot reaction involving an aziridine, nitromethane, and carbon disulfide in the presence of triethylamine (B128534) can produce morpholine-2-thione derivatives in high yields. iau.ir Another efficient method for creating 2,2,6-trisubstituted morpholines involves simply mixing an olefin, epichlorohydrin, nosyl amide, and N-bromosuccinimide. acs.orgresearchgate.net This process generates products with a chloride handle, which is convenient for further chemical modifications. acs.org

Catalytic Synthesis Routes and Enantioselective Catalysis

Catalysis, particularly enantioselective catalysis, plays a pivotal role in the synthesis of chiral morpholines, which are crucial components of many pharmaceuticals. These methods often provide high efficiency, atom economy, and excellent stereocontrol. nih.govrsc.org

Asymmetric hydrogenation is a powerful technique for creating chiral centers after the main ring has been constructed. The hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium complex with a large bite angle, such as the SKP-Rh complex, yields a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.govrsc.org This "after cyclization" approach is highly efficient for producing chiral N-heterocyclic compounds. nih.govrsc.orgresearchgate.net

Photocatalysis has recently emerged as a potent strategy for morpholine synthesis. A diastereoselective annulation method using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid allows for the direct synthesis of substituted 2-aryl morpholines from readily available starting materials. figshare.comacs.orgnih.gov This approach is notable for its ability to create complex tri- and tetra-substituted morpholines with high yield and stereoselectivity. figshare.comacs.org Mechanistic studies indicate the reaction proceeds through the formation of a radical cation intermediate. figshare.comnih.gov

Other catalytic systems have also proven effective. Palladium catalysts are used in Wacker-type aerobic oxidative cyclizations of certain alkenes to give morpholines. organic-chemistry.org Furthermore, iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. organic-chemistry.org

Installation of the 4-Isopropylphenyl Moiety

The introduction of the specific 4-isopropylphenyl group at the 2-position of the morpholine ring is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions or by incorporating the moiety into a starting material prior to ring formation.

Coupling Reactions and Arylation Methodologies

Modern cross-coupling reactions are the methods of choice for forging the carbon-carbon bond between the morpholine scaffold and the 4-isopropylphenyl group. The aforementioned palladium-catalyzed carboamination reaction is a prime example, where an aryl bromide, such as 1-bromo-4-isopropylbenzene (B1265591), can be coupled with an O-allyl ethanolamine derivative to form the 2-arylated morpholine ring in a single, diastereoselective step. nih.gov

Similarly, the photocatalytic diastereoselective annulation strategy provides direct access to 2-aryl morpholines. figshare.comacs.org In this case, the synthesis would start from an imine substrate that already contains the 4-isopropylphenyl group on one of its components. The subsequent photocatalytic C-H functionalization and annulation cascade incorporates this aryl group directly into the 2-position of the newly formed morpholine ring. acs.org

While many arylation methods focus on N-arylation, such as the Ullmann or Buchwald-Hartwig reactions to attach an aryl group to the morpholine nitrogen, researchgate.netresearchgate.net methods for C-arylation are more relevant here. Another classical approach involves the use of organometallic reagents. A Grignard reagent like (4-isopropylphenyl)magnesium bromide could be added to a suitable electrophilic precursor, such as an α-functionalized morpholine or a cyclic imine equivalent, to install the desired aryl group. researchgate.nethymasynthesis.com

Table 2: Methodologies for Introducing the 2-Aryl Substituent

| Methodology | Key Reagents/Catalyst | Description | Ref |

|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd(OAc)₂, Ligand | Couples an aryl bromide with an ethanolamine derivative during cyclization. | nih.gov |

| Photocatalytic Annulation | Photocatalyst, Lewis/Brønsted Acid | Incorporates a pre-existing aryl group from a starting material during cyclization. | figshare.comacs.org |

| Organometallic Addition | Grignard Reagent (e.g., ArMgBr) | Nucleophilic addition of an aryl group to an electrophilic morpholine precursor. | researchgate.nethymasynthesis.com |

Stereoselective Introduction of the Phenyl Substituent

Controlling the stereochemistry at the C2 position is paramount when synthesizing specific isomers of 2-(4-isopropylphenyl)morpholine. Several of the most advanced synthetic strategies are designed to be stereoselective.

The diastereoselective photocatalytic annulation method, for instance, provides the desired morpholine products with high diastereomeric ratios (often >20:1 dr). acs.org The stereochemical outcome is controlled during the C-H functionalization and ring-closing steps. acs.org Likewise, the palladium-catalyzed carboamination reactions used to construct disubstituted morpholines are reported to have uniformly high diastereoselectivities (>20:1 dr), with the relative stereochemistry being established during the syn-aminopalladation of a key palladium-amido complex intermediate. nih.gov

An alternative strategy for achieving enantioselectivity is to perform an asymmetric hydrogenation on a 2-(4-isopropylphenyl)-dehydromorpholine precursor. nih.govrsc.org This would install the aryl group first, creating an unsaturated ring, and then a chiral catalyst would control the facial selectivity of the hydrogenation to produce the desired enantiomer of the final product. nih.govrsc.org

Finally, a substrate-controlled approach can be employed by starting the synthesis from an enantiomerically pure building block, such as L- or D-phenylalanine. nih.gov For example, a copper-promoted oxyamination reaction was developed using a substrate synthesized in three steps from L-phenylalanine, ensuring the stereochemistry of the final morpholine product was derived from the chiral starting material. nih.gov

Exploration of Precursor Chemistry for this compound

Synthesis of Key Intermediates

The formation of the 2-arylmorpholine scaffold can be accomplished through several synthetic routes, each involving distinct key intermediates derived from commercially available starting materials. Two prevalent strategies involve either the reaction of an aryl-substituted epoxide with an ethanolamine derivative or the condensation of an α-haloketone with 2-aminoethanol.

A primary precursor for introducing the 4-isopropylphenyl moiety is an appropriately functionalized two-carbon electrophile. 1-(4-Isopropylphenyl)-2-bromoethan-1-one , an α-bromoketone, serves as a logical intermediate. Its synthesis would typically start from 4-isopropylacetophenone, which can be brominated at the α-position. Another key electrophilic intermediate is (4-isopropylphenyl)oxirane . This can be prepared from 4-isopropylbenzaldehyde (B89865) through a Corey-Chaykovsky reaction or by the epoxidation of 4-isopropylstyrene.

The other crucial component is the three-atom fragment that will form the remainder of the morpholine ring. 2-Aminoethanol is the most fundamental precursor for this role. The reaction of these precursors is depicted in the table below.

Table 1: Key Intermediates for the Synthesis of this compound

| Precursor Type | Chemical Name | Structure | Role in Synthesis |

| Aryl Precursor | 1-(4-Isopropylphenyl)-2-bromoethan-1-one | C₁₁H₁₃BrO | Provides the C2 and aryl substituent of the morpholine ring. |

| Aryl Precursor | (4-Isopropylphenyl)oxirane | C₁₁H₁₄O | Provides the C2 and aryl substituent of the morpholine ring. |

| Amine Precursor | 2-Aminoethanol | C₂H₇NO | Provides the nitrogen atom and the C5-C6 backbone of the morpholine ring. |

The synthesis of related 2-arylmorpholines has been achieved by reacting the appropriate 2-aminoethanol with an aryl-bromomethyl-ketone. This reaction proceeds via an intermediate hydroxyaminoketone that spontaneously cyclizes to form the tetrahydro-1,4-oxazine (morpholine) ring.

Derivatization of Synthetic Precursors

The structural diversity of the 2-arylmorpholine class of compounds can be expanded by modifying the synthetic precursors. Derivatization allows for the exploration of structure-activity relationships in medicinal chemistry applications.

For instance, employing N-substituted 2-aminoethanols, such as N-methyl or N-benzylethanolamine, in the reaction with 1-(4-isopropylphenyl)-2-bromoethan-1-one would yield N-substituted analogues of this compound. This modification at the N4 position of the morpholine ring can significantly influence the compound's physicochemical and biological properties.

Similarly, variations in the aryl precursor allow for the synthesis of a wide range of 2-aryl- and 2-heteroarylmorpholine analogues. A powerful method for this is the palladium-catalyzed carboamination reaction. nih.gov In this approach, an N-protected ethanolamine derivative containing an O-allyl or a similar group can be coupled with various aryl or alkenyl bromides. nih.gov Applying this logic, an O-allyl protected 2-aminoethanol could be reacted with 1-bromo-4-isopropylbenzene in the presence of a palladium catalyst to construct the this compound skeleton. This strategy offers broad scope for introducing diverse substituents on the phenyl ring.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product formation. Mechanistic studies often focus on identifying transient species and determining the rate-limiting steps of the reaction.

Elucidation of Reaction Intermediates

The intermediates formed during the synthesis of this compound are pathway-dependent.

From α-Haloketone and Aminoethanol: The reaction between 1-(4-isopropylphenyl)-2-bromoethan-1-one and 2-aminoethanol is proposed to proceed through the initial nucleophilic attack of the amino group on the α-carbon bearing the bromine atom. This is followed by or concerted with the formation of a hydroxyaminoketone intermediate . This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the ketone carbonyl, to form a hemiaminal, which subsequently dehydrates to yield the morpholine ring.

From Epoxide and Aminoethanol: The reaction of (4-isopropylphenyl)oxirane with 2-aminoethanol involves the nucleophilic attack of the amine on one of the epoxide carbons. This ring-opening step results in the formation of a 1-(4-isopropylphenyl)-2-(2-hydroxyethylamino)ethanol intermediate . Subsequent intramolecular Williamson ether synthesis, where the alkoxide generated from the ethanolamine moiety displaces the hydroxyl group at the benzylic position (following activation, e.g., by acid catalysis), leads to the final morpholine product.

Via Reductive Amination Routes: Alternative syntheses could involve the reductive amination of a suitable keto-aldehyde or the hydrogenation of an imine precursor. In such cases, an imine or iminium ion would be a key reactive intermediate. For example, the hydrogenation of an imine formed from a 4-isopropylphenyl-containing aldehyde and an amino alcohol derivative would be a plausible route where the imine is a central intermediate. nih.govscirp.org

Table 2: Potential Reaction Intermediates in the Formation of this compound

| Synthetic Route | Key Intermediate | Description |

| α-Haloketone + Aminoethanol | Hydroxyaminoketone | Formed by initial substitution, undergoes intramolecular cyclization. |

| Epoxide + Aminoethanol | 1-(Aryl)-2-(hydroxyethylamino)ethanol | Product of epoxide ring-opening, cyclizes to form the morpholine. |

| Reductive Amination | Imine / Iminium Ion | Formed from condensation of an aldehyde/ketone and an amine; subsequently reduced. |

| Pd-catalyzed Carboamination | Palladium(aryl)(amido) complex | Key organometallic intermediate in cross-coupling pathways. nih.gov |

Kinetic Studies of Synthesis Pathways

Specific kinetic studies on the formation of this compound are not extensively documented in the public literature. However, kinetic analyses of analogous reactions provide valuable insights into the factors controlling the reaction rate.

For syntheses proceeding through an imine intermediate, the kinetics of both imine formation and its subsequent reduction are critical. The formation of imines from aldehydes and amines can be subject to kinetic and thermodynamic control. nih.govresearchgate.net The rate of imine formation is often accelerated by removing the water byproduct, and the reaction can exhibit a significant change in rate with phase transitions. scirp.org

Kinetic studies on the hydrogenation of Schiff bases (imines) show that the reaction rate is influenced by the catalyst, solvent, temperature, and pressure. In the synthesis of a structurally related compound, 3-(4-fluorophenyl)morpholine, via a hydrogenation procedure, unusual stepwise kinetics were observed. Under hydrogen-starved conditions, the debenzylation of an intermediate adduct was found to be essentially complete before the reduction of the resulting imine began. This suggests that under certain conditions, different steps in the reaction sequence can have vastly different rates, leading to the accumulation of intermediates.

The rate of cyclization steps, such as the intramolecular cyclization of the hydroxyaminoketone or the ring-closure of the amino alcohol intermediate, would be dependent on factors like steric hindrance, ring strain in the transition state, and the nucleophilicity of the attacking group.

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Elucidation of 2-(4-Isopropylphenyl)morpholine

Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structural features of this compound. Each technique offers unique insights into different aspects of the molecule's composition and connectivity.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the 4-isopropylphenyl group. The morpholine ring protons would appear as complex multiplets due to their diastereotopic nature and coupling with each other. The proton attached to the chiral center (C2) would likely resonate as a doublet of doublets. The aromatic protons of the phenyl ring would typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon spectrum would provide information on the number of unique carbon environments. The morpholine ring carbons are expected to resonate in the aliphatic region. The chiral carbon (C2) bearing the aromatic substituent would appear at a specific downfield shift. The carbons of the 4-isopropylphenyl group would show characteristic signals in the aromatic and aliphatic regions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is generated based on typical chemical shift values for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Morpholine H2 | ~4.5 - 4.8 | ~75 - 80 |

| Morpholine H3 (axial) | ~2.7 - 2.9 | ~46 - 50 |

| Morpholine H3 (equatorial) | ~3.8 - 4.0 | ~46 - 50 |

| Morpholine H5 (axial) | ~2.5 - 2.7 | ~66 - 70 |

| Morpholine H5 (equatorial) | ~3.6 - 3.8 | ~66 - 70 |

| Morpholine H6 (axial) | ~3.0 - 3.2 | ~66 - 70 |

| Morpholine H6 (equatorial) | ~3.9 - 4.1 | ~66 - 70 |

| Aromatic CH (ortho) | ~7.2 - 7.4 | ~126 - 128 |

| Aromatic CH (meta) | ~7.1 - 7.3 | ~126 - 128 |

| Aromatic C (ipso) | - | ~140 - 145 |

| Aromatic C (para) | - | ~148 - 152 |

| Isopropyl CH | ~2.8 - 3.0 | ~33 - 35 |

| Isopropyl CH₃ | ~1.2 - 1.3 | ~23 - 25 |

| NH | ~1.5 - 2.5 (broad) | - |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be characterized by absorption bands corresponding to the vibrations of the morpholine ring, the substituted benzene ring, and the isopropyl group.

The IR spectrum would likely exhibit a characteristic N-H stretching vibration for the secondary amine in the morpholine ring, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would produce a strong absorption band around 1100 cm⁻¹. Vibrations associated with the aromatic ring, such as C=C stretching, would be observed in the 1450-1600 cm⁻¹ region.

Key Predicted Vibrational Frequencies for this compound

This table is generated based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O-C Asymmetric Stretch | 1115 - 1140 | Strong |

| C-O-C Symmetric Stretch | 1070 - 1100 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the 4-isopropylphenyl chromophore. The benzene ring is expected to exhibit characteristic π → π* transitions.

Typically, substituted benzenes show a strong primary absorption band (E2-band) around 200-220 nm and a weaker secondary absorption band (B-band) with fine structure around 250-280 nm. The presence of the isopropyl group, an alkyl substituent, would likely cause a small red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The morpholine moiety itself does not have significant absorption in the near-UV region.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

This table is generated based on typical values for alkyl-substituted benzenes.

| Transition | λ (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | ~210 - 220 | High |

| π → π* (B-band) | ~260 - 270 | Low to Medium |

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the morpholine ring is a common fragmentation route for morpholine derivatives. This can occur via alpha-cleavage adjacent to the nitrogen or oxygen atoms. Another prominent fragmentation would involve the loss of the isopropyl group from the phenyl ring, leading to a stable benzylic cation. The fragmentation of the morpholine ring can also lead to the formation of smaller, stable ions.

Plausible Fragmentation Pathways for this compound

This table outlines potential fragmentation mechanisms based on the principles of mass spectrometry.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Ionization of the parent molecule |

| [M - 15]⁺ | Loss of a methyl group | Cleavage of a methyl from the isopropyl group |

| [M - 43]⁺ | Loss of an isopropyl group | Cleavage of the isopropyl group from the phenyl ring |

| [M - 30]⁺ | Loss of CH₂O | Cleavage of the morpholine ring |

| [M - 57]⁺ | Loss of C₃H₅O or C₄H₉ | Complex rearrangement and cleavage of the morpholine ring |

Conformational Analysis and Dynamics

The biological activity and chemical reactivity of cyclic molecules like this compound are often dictated by their preferred three-dimensional shape or conformation.

The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. In this compound, the bulky 4-isopropylphenyl substituent at the C2 position is expected to preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). This would result in the chair conformation with the equatorial substituent being the most stable and therefore the most populated conformer in both solution and the solid state.

In solution, the morpholine ring may undergo ring inversion, leading to a conformational equilibrium between the equatorial and axial conformers. However, due to the significant steric bulk of the 4-isopropylphenyl group, the equilibrium would be heavily shifted towards the equatorial conformer. The energy barrier for this ring inversion could be determined using dynamic NMR spectroscopy at variable temperatures. In the solid state, the molecule is likely to exist exclusively in the most stable equatorial conformation, which would be confirmed by X-ray crystallography.

Investigation of Ring Inversion Barriers and Dynamics

The morpholine ring of this compound is not planar and exists in a chair-like conformation. Due to this, the ring can undergo a conformational process known as ring inversion. This dynamic process involves the interconversion between two energetically equivalent chair forms. The energy required for this inversion is known as the ring inversion barrier.

Chiral Recognition and Enantiomeric Resolution

The presence of a stereocenter at the C2 position of the morpholine ring, which is bonded to the 4-isopropylphenyl group, makes this compound a chiral molecule. This means it exists as a pair of enantiomers (R and S forms) which are non-superimposable mirror images of each other. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and the determination of their absolute stereochemistry are crucial in pharmaceutical development. chromatographyonline.com The resolution of racemates (an equal mixture of both enantiomers) is a key step in obtaining pure enantiomers. nih.govbeilstein-journals.org

Development of Chiral Separation Methods (e.g., Chiral HPLC, SFC)

The separation of the enantiomers of this compound requires chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose. afmps.bechromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP and the mobile phase composition are critical for achieving good resolution. chromatographyonline.com

Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred method for chiral separations due to its speed, efficiency, and reduced environmental impact. afmps.bechromatographytoday.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727). chromatographyonline.com The lower viscosity and higher diffusivity of the supercritical mobile phase allow for faster separations compared to HPLC. chromatographyonline.comafmps.be Column screening is often employed in SFC to quickly identify the most suitable chiral stationary phase and modifier combination for a given separation. chromatographytoday.comjasco-global.com

Table 1: Comparison of Chiral HPLC and SFC for Enantiomeric Separation

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Liquid solvents (e.g., hexane (B92381), ethanol) | Supercritical Carbon Dioxide (CO₂) |

| Typical Analysis Time | Longer | 3 to 5 times faster than HPLC chromatographyonline.com |

| Solvent Consumption | High consumption of organic solvents | Significant reduction in organic solvent use afmps.be |

| Operating Pressure | Lower back pressures | Higher back pressures, requires a back-pressure regulator |

| Separation Efficiency | High efficiency, especially with modern columns | Very high efficiency, allows for higher flow rates afmps.be |

| Environmental Impact | Higher, due to solvent waste | Greener, as CO₂ is recycled from the atmosphere |

Assignment of Absolute Stereochemistry (e.g., X-ray Crystallography of Derivatives, CD Spectroscopy)

Once the enantiomers are separated, determining the absolute configuration (whether it is the R or S enantiomer) is essential.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, it requires the formation of a high-quality single crystal. For molecules containing only light atoms (C, H, N, O), determining the absolute configuration can be challenging. soton.ac.uk A common strategy is to create a derivative of the enantiomer with a heavy atom. The anomalous dispersion effect from the heavy atom allows for the unambiguous determination of the absolute configuration. researchgate.net The Flack parameter is a critical value in the crystallographic data that indicates the correctness of the assigned enantiomer. soton.ac.ukresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image CD spectrum. CD spectroscopy can be used to assign the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations. It is often used in conjunction with X-ray crystallography for confirmation. rsc.org

Table 2: Methods for Assigning Absolute Stereochemistry

| Method | Principle | Requirements | Outcome |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. Anomalous dispersion is used for absolute configuration. researchgate.net | A high-quality single crystal. Often requires a derivative with a heavy atom. soton.ac.ukresearchgate.net | Unambiguous determination of the absolute configuration. Provides detailed bond lengths and angles. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. rsc.org | A pure enantiomer in solution. | A spectrum that can be used to assign configuration by comparison or to monitor chiral purity. |

Kinetic Resolution Strategies

Kinetic resolution is a process used to separate a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. google.com This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. beilstein-journals.org

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. For example, lipases can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of an alcohol or ester, respectively. This method has been successfully applied to phenylethylamines, which are structurally related to this compound. rsc.org

Catalytic Kinetic Resolution: Non-enzymatic chiral catalysts can also be employed. For instance, chiral isothioureas have been used to catalyze the acylation of racemic alcohols, achieving high enantiomeric excess for both the acylated product and the remaining alcohol. beilstein-journals.org This strategy provides a powerful tool for obtaining both enantiomers in an enriched form. beilstein-journals.org

Table 3: Overview of Kinetic Resolution Strategies

| Strategy | Chiral Agent | Typical Reaction | Application |

|---|---|---|---|

| Enzymatic Resolution | Enzymes (e.g., Lipases) | Enantioselective acylation, hydrolysis, or transesterification. rsc.org | Separation of racemic alcohols, amines, or esters. |

| Catalytic Resolution | Chiral Catalysts (e.g., Isothioureas) | Enantioselective acylation or other transformations. beilstein-journals.org | Separation of racemic alcohols and other functional groups. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.govmdpi.com It is widely employed to predict the optimized geometry, electronic properties, and reactivity of molecules. researchgate.net Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. From this, key geometrical parameters like bond lengths and bond angles can be determined. For instance, in a DFT study of the analogous compound 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, the optimized parameters provide insight into its three-dimensional structure. researchgate.net

Table 1: Selected Optimized Geometrical Parameters from a DFT Study of a Structurally Related Compound researchgate.net

This data is for 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine and is presented for illustrative purposes.

| Parameter | Bond | Value (Å) | Parameter | Bond | Value (°) |

| Bond Length | C-C (benzene) | 1.39 - 1.40 | Bond Angle | C11-C12-C13 | 112.0 |

| Bond Length | C-H | 1.08 - 1.09 | Bond Angle | C25-C20-C21 | 110.7 |

| Bond Length | N-H | 1.013 | Bond Angle | C31-N42-C30 | 113.0 |

| Bond Length | N=C | 1.28 | Bond Angle | C32-O43-C33 | 102.9 |

| Bond Length | N-N | 1.39 | Bond Angle | H47-C45-H48 | 109.4 |

Note: Atom numbering corresponds to the original study's designation for the illustrative compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays the electrostatic potential on the electron density surface, where different colors represent different potential values. nih.govrsc.org

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

In studies of complex molecules, MEP analysis reveals significant data regarding the molecule's active areas. researchgate.net For a molecule like 2-(4-Isopropylphenyl)morpholine, the oxygen and nitrogen atoms of the morpholine (B109124) ring would be expected to be electron-rich (red/yellow), making them potential sites for electrophilic interaction, while the hydrogen atoms would be electron-poor (blue). researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.orgwikipedia.org

HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.comlibretexts.org

LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov In the theoretical study of the related compound, the calculated band gap was found to be approximately 4 eV, indicating that the molecule is both reactive and stable. researchgate.net

Table 2: Frontier Molecular Orbital Energies from a DFT Study of a Structurally Related Compound researchgate.net

This data is for 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine and is presented for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -5.67 |

| ELUMO | -1.67 |

| Energy Gap (ΔE) | 4.00 |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgresearchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of intramolecular charge transfer and hyperconjugation. A higher E(2) value indicates a stronger interaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org These simulations provide insights into the dynamic behavior of molecules, such as conformational changes and stability, which are not captured by static quantum chemical calculations. dovepress.comnih.gov

Conformational Sampling and Stability

MD simulations are particularly useful for exploring the conformational landscape of a molecule. By simulating the molecule's movement over a period, researchers can identify the most stable and frequently occurring conformations. dovepress.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is conformationally stable. nih.gov

Root Mean Square Fluctuation (RMSF) : Measures the fluctuation of individual atoms or residues from their average position, indicating the flexibility of different parts of the molecule. nih.gov

These simulations help in understanding how a molecule like this compound might behave in a dynamic environment, providing a more complete picture of its structural properties.

Ligand-Protein Interaction Dynamics (Molecular Level)

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of the interaction between a ligand, such as this compound, and its target protein. nih.gov These simulations can reveal how the compound behaves within the binding site over time, providing a more realistic picture than static models.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is crucial for understanding the binding mode of this compound and estimating its binding affinity to various molecular targets.

Molecular docking simulations can predict how this compound fits into the active site of a target protein. f1000research.com The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. This allows for the identification of the most energetically favorable binding mode.

| Compound Type | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR2 | -12.407 |

| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR1 | -11.744 |

| Quinazolin-4(3H)-one-morpholine hybrid | EGFR | -10.359 |

A critical aspect of molecular docking is the identification of the specific interactions that stabilize the ligand-protein complex. For this compound, these interactions are expected to include:

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein's active site. These interactions are crucial for anchoring the molecule in the correct orientation.

Hydrophobic Interactions: The isopropylphenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within a hydrophobic pocket of the target protein. nih.govresearchgate.netfrontiersin.orgresearchgate.net

Pi-Stacking: The phenyl ring of the isopropylphenyl group can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction can significantly contribute to the binding affinity and specificity.

A theoretical study on a related compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, highlighted the importance of such interactions in its binding to prostate cancer targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for identifying the key chemical features required for biological activity.

QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate physicochemical properties (descriptors) with biological activity, while 3D-QSAR models consider the three-dimensional properties of the molecules, such as their shape and electrostatic potential. nih.govmdpi.comscribd.comdrugdesign.org

For a series of compounds including this compound, a QSAR model could be developed to predict their potency against a specific biological target. This would involve synthesizing and testing a range of analogs with variations in the substituents on the phenyl and morpholine rings. The resulting data would then be used to build a predictive model. A study on morpholine and 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands successfully employed 3D-QSAR to understand the structure-activity relationship. nih.gov

| QSAR Model Type | Statistical Parameter | Value |

|---|---|---|

| 3D-QSAR (CoMFA) | q² (cross-validated r²) | > 0.5 |

| 3D-QSAR (CoMFA) | r² (non-cross-validated r²) | > 0.9 |

| 2D-QSAR | r² | 0.85 - 0.95 |

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling aims to identify this arrangement of features, which typically includes hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

For this compound and its analogs, a pharmacophore model would define the spatial arrangement of these key features that is optimal for binding to a specific target. This model could then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. The morpholine ring itself is often considered a "privileged pharmacophore" due to its favorable properties and its presence in numerous bioactive molecules. nih.govnih.gov

Molecular Interactions and Mechanistic Insight in Vitro/cell Free Systems

Elucidation of Molecular Target Binding Profiles

The initial phase in characterizing a new chemical entity involves identifying its molecular targets, which are typically proteins such as receptors or enzymes.

Ligand-Receptor Binding Assays (e.g., Saturation and Competition Binding)

Ligand-receptor binding assays are fundamental in pharmacology to determine the affinity and specificity of a compound for a particular receptor. These assays are typically performed using cell membranes or purified receptors.

Saturation Binding Assays: These experiments are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. The Kd is a measure of the affinity of the ligand for the receptor; a lower Kd indicates a higher affinity.

Competition Binding Assays: These assays measure the ability of an unlabeled compound (the "competitor," such as 2-(4-isopropylphenyl)morpholine) to displace a radiolabeled ligand from its receptor. The results are used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.

Table 1: Illustrative Data from a Hypothetical Competition Binding Assay for this compound

| Radioligand | Receptor Target | Ki (nM) for this compound |

| [³H]-Dopamine | Dopamine (B1211576) D2 Receptor | Data not available |

| [³H]-Serotonin | Serotonin 5-HT2A Receptor | Data not available |

| [³H]-Prazosin | Alpha-1 Adrenergic Receptor | Data not available |

| This table is for illustrative purposes only. No experimental data for this compound is currently available. |

Enzyme Inhibition Kinetics and Mechanism (e.g., IC50, Ki determination)

If the molecular target is an enzyme, its inhibition by the compound is studied.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. nih.gov It is a measure of the potency of an inhibitor.

Ki Determination: The inhibition constant (Ki) is a more absolute measure of inhibitor potency and is independent of the substrate concentration. nih.gov It is determined by performing enzyme kinetic experiments at various substrate and inhibitor concentrations. Different modes of inhibition (competitive, non-competitive, uncompetitive) can also be elucidated through these studies.

Table 2: Illustrative Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Monoamine Oxidase A (MAO-A) | Data not available | Data not available | Data not available |

| Catechol-O-Methyltransferase (COMT) | Data not available | Data not available | Data not available |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available |

| This table is for illustrative purposes only. No experimental data for this compound is currently available. |

Characterization of Molecular Interaction Sites (e.g., Mutagenesis Studies of Receptor/Enzyme)

Once a molecular target is identified, mutagenesis studies can pinpoint the specific amino acid residues within the protein that are crucial for the binding of the compound. By systematically mutating these residues and observing the effect on binding affinity or enzyme inhibition, a detailed picture of the binding site can be constructed.

Modulation of Specific Biochemical Pathways (Cell-Free or Isolated Systems)

Beyond direct binding, it is important to understand how a compound affects the biochemical pathways associated with its molecular target.

Investigation of Second Messenger Modulation (if applicable)

Many receptors, upon activation or inhibition, modulate the levels of intracellular second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). Measuring the changes in these second messengers in response to the compound can provide insight into its functional activity (agonist, antagonist, or inverse agonist). For instance, G protein-coupled receptors (GPCRs) are a major class of receptors that signal through second messengers.

Protein-Protein Interaction Studies (if applicable)

Some drugs exert their effects by modulating protein-protein interactions (PPIs). Techniques such as co-immunoprecipitation, pull-down assays, and fluorescence resonance energy transfer (FRET) can be used in cell-free systems to investigate whether a compound disrupts or stabilizes the interaction between two or more proteins.

While specific experimental data for this compound is not yet available, the methodologies outlined provide a clear roadmap for its future investigation. The exploration of its potential interactions with various receptors and enzymes, coupled with an analysis of its effects on downstream signaling pathways, will be crucial in determining its pharmacological profile and potential therapeutic applications. The morpholine (B109124) scaffold is a well-established pharmacophore, and further research into derivatives such as this compound is warranted.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings, including specific data on the allosteric modulation and conformational changes induced by the chemical compound this compound, are not presently available. Therefore, the requested article focusing solely on this compound, with specific data tables and in-depth mechanistic insights from in vitro or cell-free systems, cannot be generated at this time.

Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding can alter the receptor's conformation, thereby influencing the binding or efficacy of the orthosteric ligand, which is often the endogenous signaling molecule. These modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or silent (binding without altering the orthosteric ligand's effect). The study of such modulators is a significant area of research in pharmacology as they offer the potential for more selective and nuanced therapeutic interventions.

However, for a detailed analysis of any specific compound like this compound, including the creation of data tables and a thorough discussion of its molecular interactions, direct experimental evidence is necessary. Such evidence would typically come from in vitro studies using cell-free systems, such as purified receptors, or cell-based assays. These studies would quantify the compound's effects on ligand binding and receptor activation, providing the foundational data for the requested article.

Without such dedicated research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further research and publication in peer-reviewed journals are required before a comprehensive and authoritative article on the molecular interactions and mechanistic insights of this specific compound can be written.

Derivatization and Analog Development for Structure Activity Relationship Sar Exploration

Design Principles for 2-(4-Isopropylphenyl)morpholine Analogues

The design of new analogues is guided by established medicinal chemistry principles. The goal is to create a library of related compounds that systematically probe the chemical space around the parent molecule, allowing for a comprehensive SAR evaluation.

The morpholine (B109124) ring is a versatile scaffold that can be modified to fine-tune a compound's properties. nih.gov Its nitrogen atom is a common site for derivatization, allowing for alterations in basicity, polarity, and the introduction of new functional groups for potential interactions with biological targets. nih.gov Modifications can also be made at the carbon positions of the ring to influence its conformation and metabolic stability. nih.gove3s-conferences.org

Table 1: Potential Modifications of the Morpholine Ring and Their Rationale

| Modification Site | Type of Modification | Rationale for SAR Exploration |

|---|---|---|

| Nitrogen (N-4) | Alkylation (e.g., methyl, ethyl) | To investigate the impact of steric bulk and basicity on activity. Simple alkylation can also enhance stability. nih.gov |

| Acylation | To introduce hydrogen bond acceptors and potentially alter electronic properties. | |

| Attachment of Linkers/Ligands | To add targeting moieties or explore extended binding pockets in a biological target. nih.gov | |

| Carbon (C-3, C-5, C-6) | Alkyl Substitution | To probe steric tolerance and influence the ring's conformation. |

| Introduction of Polar Groups (e.g., -OH) | To improve aqueous solubility and introduce new hydrogen bonding capabilities. |

The 4-isopropylphenyl group is a key lipophilic component that can be systematically altered to probe its role in binding. Modifications can include changing the position and nature of the alkyl substituent or introducing different functional groups onto the aromatic ring. Studies on related aromatic ring-substituted compounds show that the position of substituents (ortho, meta, para) can significantly impact activity. mdpi.com Furthermore, the electronic properties of the ring can be modulated by adding electron-donating or electron-withdrawing groups, which can influence binding affinity. mdpi.com

Table 2: Potential Modifications of the 4-Isopropylphenyl Moiety and Their Rationale

| Modification Type | Specific Example | Rationale for SAR Exploration |

|---|---|---|

| Positional Isomerism | 2-isopropylphenyl, 3-isopropylphenyl | To determine the optimal substitution pattern on the phenyl ring for biological activity. mdpi.com |

| Alkyl Group Variation | tert-butyl, cyclopropyl, methyl | To investigate the effect of lipophilicity and steric bulk on the interaction with a target. |

| Electronic Modification | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | To introduce electron-withdrawing groups and explore halogen bonding interactions. mdpi.com |

| Methoxy (-OCH₃), Methyl (-CH₃) | To introduce electron-donating groups and assess their impact on activity. mdpi.com |

While this compound features a direct bond between the phenyl and morpholine rings, a common strategy in analog design is to insert a linker between these two core fragments. Introducing a flexible or rigid linker, such as an ether, methylene (B1212753) (-CH₂-), or amide (-C(O)NH-) group, can alter the relative orientation of the two rings. This allows for exploration of different binding modes within a target protein and can be crucial for optimizing activity. The length and composition of the linker are critical variables in establishing a clear structure-activity relationship. nih.gov

Synthesis of Chemically Diverse Analogues

The synthesis of the designed analogues requires robust and adaptable chemical methods. Strategies must allow for controlled, predictable modifications at specific positions on the molecular scaffold.

Regioselectivity is crucial for synthesizing specific, well-defined analogues. For the this compound scaffold, derivatization of the morpholine nitrogen is the most straightforward and common modification, typically achieved by standard N-alkylation or N-acylation reactions with the corresponding electrophiles. researchgate.net

The synthesis of the core structure itself often relies on the cyclization of precursor molecules like vicinal amino alcohols. researchgate.netresearchgate.net For instance, a common route involves the reaction of a suitably substituted 2-amino-1-phenylethanol (B123470) derivative. Modifications to the phenyl ring are typically introduced at the level of the starting materials before the cyclization step to form the morpholine ring.

The carbon at the 2-position of the morpholine ring is a chiral center, meaning that this compound exists as a pair of enantiomers: (R)-2-(4-Isopropylphenyl)morpholine and (S)-2-(4-Isopropylphenyl)morpholine. It is a fundamental principle in medicinal chemistry that different stereoisomers can have vastly different biological activities and properties.

Therefore, a key aspect of SAR exploration is the synthesis and evaluation of individual enantiomers. This is often achieved by using enantiopure starting materials, such as chiral amino alcohols, which are readily available from the chiral pool. researchgate.net By separating and testing the individual stereoisomers, a more precise understanding of the three-dimensional requirements for biological activity can be obtained.

Table 3: Stereoisomers of this compound

| Isomer | Structure | Description |

|---|---|---|

| (S)-enantiomer | (S)-2-(4-Isopropylphenyl)morpholine | One of the two mirror-image stereoisomers. |

| (R)-enantiomer | (R)-2-(4-Isopropylphenyl)morpholine | The other mirror-image stereoisomer. |

| Racemate | (±)-2-(4-Isopropylphenyl)morpholine | A 1:1 mixture of the (S)- and (R)-enantiomers. |

SAR Studies via Analog Evaluation

The structure-activity relationship (SAR) of 2-phenylmorpholine (B1329631) derivatives is a key area of research to optimize their pharmacological profile. By systematically modifying the structure of a lead compound like this compound, researchers can determine which parts of the molecule are essential for its biological activity.

The position and nature of substituents on the phenyl ring of 2-phenylmorpholine derivatives have a significant impact on their activity at monoamine transporters. While specific data for a complete positional scan of the isopropyl group in this compound is not extensively available in public literature, general principles can be drawn from the broader class of substituted phenylmorpholines. wikipedia.org

For instance, the parent compound, 2-phenylmorpholine, demonstrates potent norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) releasing activity. The introduction of substituents on the phenyl ring can modulate this activity. The table below shows the monoamine release activity for 2-phenylmorpholine and its methylated analog, phenmetrazine (3-methyl-2-phenylmorpholine).

| Compound | Norepinephrine Release (EC50, nM) | Dopamine Release (EC50, nM) | Serotonin Release (EC50, nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine (3-methyl-2-phenylmorpholine) | 29–50.4 | 70–131 | 7,765–>10,000 |

Data sourced from Rothman et al., 2003 and Blough et al., 2008 as cited in Wikipedia. wikipedia.org

The data indicates that both compounds are significantly more potent as norepinephrine and dopamine releasing agents than for serotonin. The addition of a methyl group at the 3-position of the morpholine ring in phenmetrazine appears to slightly increase norepinephrine releasing potency while maintaining similar dopamine releasing activity compared to the unsubstituted 2-phenylmorpholine.

For this compound, the large, lipophilic isopropyl group at the para-position of the phenyl ring is expected to influence its interaction with the binding pocket of monoamine transporters. The exact effect on potency and selectivity would depend on the specific topology of the transporter binding sites. A systematic positional scanning of the isopropyl group (to ortho- and meta-positions) and replacement with other substituents (e.g., smaller alkyls, halogens, or polar groups) would be necessary to fully elucidate the SAR.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

Phenyl Ring Bioisosteres:

The phenyl ring in this compound is a key structural feature. It can be replaced with other aromatic or heteroaromatic rings to explore the impact on biological activity. Common bioisosteres for a phenyl ring include:

Thiophene: This five-membered heterocyclic ring can act as a bioisostere for a phenyl group and has been shown to improve the oral bioavailability of some centrally acting agents. nih.gov

Pyridine: The introduction of a nitrogen atom into the aromatic ring can alter the electronic properties and introduce a potential hydrogen bond acceptor, which can affect binding affinity and selectivity.

Other heterocycles: Rings such as furan, pyrrole, or thiazole (B1198619) could also be explored.

Morpholine Ring Bioisosteres:

The morpholine ring itself can also be replaced. The oxygen atom in the morpholine ring is a key feature, and its replacement can have a significant impact on activity. For example, replacing the oxygen with a sulfur atom to give a thiomorpholine (B91149) derivative can be explored. mdpi.com In some classes of compounds, replacement of the morpholine with a piperazine (B1678402) or piperidine (B6355638) ring has been investigated, which can drastically alter the compound's properties due to changes in basicity and hydrogen bonding capacity.

Based on the available information for the 2-phenylmorpholine class, several key pharmacophoric features can be identified that are likely crucial for their interaction with monoamine transporters:

The Basic Nitrogen Atom: The nitrogen atom in the morpholine ring is essential. It is expected to be protonated at physiological pH and form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of the monoamine transporters.

The 2-Aryl Group: The phenyl ring (or a bioisosteric replacement) is critical for activity. It likely engages in hydrophobic and/or aromatic interactions (e.g., pi-pi stacking) within the transporter binding pocket.

The Ether Oxygen: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which may contribute to the binding affinity and orientation of the molecule within the active site.

Stereochemistry: The stereochemistry at the C2 position of the morpholine ring is known to be a critical determinant of activity and selectivity for many psychoactive compounds. The (S)- and (R)-enantiomers of 2-phenylmorpholine derivatives often exhibit different pharmacological profiles.

A hypothetical pharmacophore model for a 2-phenylmorpholine-based monoamine reuptake inhibitor would include a basic amine feature, an aromatic ring feature, and a defined spatial relationship between them. The specific nature and position of substituents on the phenyl ring, such as the isopropyl group in this compound, would further refine this model by defining specific hydrophobic interaction points that contribute to potency and selectivity.

Advanced Analytical Methodologies and Quality Control

Development of Robust Separation Techniques

Separation science plays a pivotal role in isolating 2-(4-Isopropylphenyl)morpholine from complex matrices, including reaction mixtures and biological samples. As the compound possesses a chiral center at the C2 position of the morpholine (B109124) ring, chiral separation techniques are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development can be approached using both normal-phase and reverse-phase chromatography, with chiral stationary phases (CSPs) being essential for enantiomeric separation. nih.govacs.org

Reverse-Phase HPLC: This is often the initial approach due to its versatility and the use of aqueous-organic mobile phases. For this compound, a C18 or C8 column could be used for achiral analysis, but a chiral stationary phase is necessary to resolve the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely successful for separating a broad range of chiral compounds. nih.govnih.gov Method development would involve screening different CSPs (e.g., Chiralpak® series) and optimizing the mobile phase, which typically consists of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. Additives like diethylamine (B46881) or trifluoroacetic acid may be used to improve peak shape and resolution.

Normal-Phase HPLC: This mode uses a non-polar mobile phase (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., ethanol (B145695) or isopropanol) and a polar stationary phase. Normal-phase chromatography on chiral columns can sometimes offer different selectivity compared to reverse-phase, providing an alternative for achieving baseline separation of the enantiomers. nih.gov

Table 1: Illustrative HPLC Method for Chiral Separation of this compound

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min |

This table presents a hypothetical method based on common practices for separating similar chiral compounds.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound has moderate volatility, its analysis by GC is feasible. Coupling GC with a Mass Spectrometer (GC-MS) provides high selectivity and structural information, making it a powerful tool for identification and impurity profiling. researchgate.net

For compounds containing polar functional groups like the secondary amine in the morpholine ring, derivatization is often employed to improve chromatographic properties such as peak shape and thermal stability. researchgate.netijprs.com A common approach is acylation (e.g., with trifluoroacetic anhydride) or silylation. Alternatively, nitrosation of the morpholine nitrogen can create a more volatile derivative. researchgate.netijprs.com

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions. Key fragmentations would likely involve the loss of the isopropyl group, cleavage of the morpholine ring, and fragmentation of the phenyl ring. rsc.org

Table 2: Hypothetical GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Interface Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

This table outlines a typical GC-MS method that could be developed for this analyte.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact. nih.govresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol.

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher throughput compared to HPLC. For the chiral resolution of this compound, SFC with polysaccharide-based CSPs is the method of choice. A screening approach using a set of complementary chiral columns and different alcohol modifiers can rapidly identify suitable separation conditions.

Quantitative Analysis and Purity Assessment

Once a robust separation method is established, it must be validated to ensure it is suitable for its intended purpose, which includes the quantitative determination of the main compound and the detection and control of impurities. nih.govnih.gov

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Representative Method Validation Data for a Chiral HPLC Assay

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 (1-150 µg/mL) |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.3% |

| LOD | Signal-to-Noise Ratio ~3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ~10:1 | 0.3 µg/mL |

This table provides an example of typical validation results for a quantitative analytical method.

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. researchgate.net These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. researchgate.netacs.org The synthesis of this compound could potentially generate several related substances.

Hyphenated techniques such as LC-MS/MS and GC-MS are indispensable for this purpose. They allow for the separation of impurities from the main component and provide mass spectral data that aids in their structural elucidation. Once an impurity is identified, it may need to be synthesized as a reference standard for accurate quantification.

Table 4: Potential Impurities in the Synthesis of this compound

| Compound Name | Potential Origin |

| 4-Isopropylaniline | Unreacted Starting Material |

| 2-Bromo-1-(4-isopropylphenyl)ethan-1-one | Synthetic Intermediate |

| N-(2-hydroxyethyl)-4-isopropylaniline | By-product |

| 2-(4-Isopropylphenyl)morpholin-3-one | Oxidation Product |

| (R/S)-2-phenylmorpholine | Impurity from starting materials |

Stability Studies of the Compound (Chemical Degradation Pathways)

Stability testing is a critical component of chemical characterization, providing insights into a compound's intrinsic properties and its susceptibility to degradation under various environmental stimuli. For this compound, understanding its degradation pathways is essential for defining appropriate storage conditions and predicting its behavior in different chemical settings. Due to the limited direct research on this specific molecule, the following sections will draw upon established principles and studies on related morpholine and aryl-substituted heterocyclic compounds to project its likely stability profile.

The absorption of ultraviolet or visible light can induce chemical reactions, leading to the degradation of a compound. For molecules containing aromatic rings and heteroatoms, such as this compound, photochemical degradation is a significant consideration. The isopropylphenyl group and the morpholine ring are both potential sites for photochemical reactions.

Studies on structurally related compounds, such as phenoxazines, which also contain an N-aryl heterocyclic system, have shown that they are highly susceptible to photodegradation, especially in halogenated solvents. researchgate.netchemistryviews.orgnih.gov This degradation often proceeds via a radical mechanism and can lead to the formation of oligomeric species and colored byproducts. researchgate.netchemistryviews.org The N-phenyl substitution in some phenoxazine (B87303) derivatives was found to decrease photostability compared to the unsubstituted parent molecule. chemistryviews.org

For this compound, it is plausible that irradiation with UV light could lead to the formation of radical intermediates. The benzylic protons of the isopropyl group and the C-H bonds adjacent to the nitrogen and oxygen atoms in the morpholine ring are potential sites for hydrogen abstraction. Subsequent reactions could involve dimerization, oxidation, or rearrangement.

Table 1: Potential Photochemical Degradation Pathways for Aryl-Substituted Heterocycles

| Initiation Step | Potential Intermediate | Possible Degradation Products | Influencing Factors |

| Photon Absorption | Excited State Molecule | Isomers | Wavelength of light |

| Homolytic Bond Cleavage | Free Radicals | Oligomers, Polymers | Solvent polarity and type |

| Hydrogen Abstraction | Radical Cations/Anions | Oxidation Products | Presence of photosensitizers or quenchers |